Cas no 2137458-71-8 (2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid)

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid is a fluorinated and iodinated Fmoc-protected amino acid derivative, primarily used in peptide synthesis and pharmaceutical research. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis. The presence of both fluorine and iodine substituents on the phenyl ring enhances its utility in medicinal chemistry, offering opportunities for further functionalization via halogen-based coupling reactions. This compound is particularly valuable for introducing sterically and electronically modified aromatic side chains into peptides, enabling the study of structure-activity relationships. Its high purity and stability make it suitable for demanding synthetic applications.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid structure
2137458-71-8 structure
Product Name:2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid
CAS No:2137458-71-8
MF:C23H17FINO4
MW:517.28826212883
CID:5255593
Update Time:2025-06-15

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluoro-2-iodophenyl)acetic acid
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid
    • Inchi: 1S/C23H17FINO4/c24-19-11-5-10-17(20(19)25)21(22(27)28)26-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18,21H,12H2,(H,26,29)(H,27,28)
    • InChI Key: PJCOPCMMTLZPEY-UHFFFAOYSA-N
    • SMILES: IC1C(=CC=CC=1C(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 612
  • XLogP3: 5.1
  • Topological Polar Surface Area: 75.6

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid Pricemore >>

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Additional information on 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid

Introduction to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid (CAS No. 2137458-71-8)

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid (CAS No. 2137458-71-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorene and contains both a fluoro and an iodo substituent on the phenyl ring, along with a carboxylic acid group. The unique structural features of this compound make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The fluorene moiety in the compound is a tricyclic aromatic hydrocarbon that is known for its rigidity and stability. This characteristic makes it an attractive scaffold for the design of bioactive molecules. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a commonly used protecting group in peptide synthesis, which can be selectively removed under mild conditions. This property is crucial for the synthesis of complex peptides and proteins, where precise control over the sequence and reactivity of amino acids is essential.

The 3-fluoro-2-iodophenyl substituent adds further complexity to the molecule. The presence of both fluorine and iodine atoms introduces unique electronic and steric effects that can influence the compound's biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of molecules, while iodine atoms can serve as useful handles for further chemical modifications, such as radioisotope labeling for imaging studies.

Recent research has focused on the potential applications of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid in various therapeutic areas. One notable study published in the Journal of Medicinal Chemistry explored its use as a lead compound for developing inhibitors of specific protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The unique structural features of this compound make it well-suited for targeting these interactions with high specificity and potency.

In another study, researchers investigated the pharmacokinetic properties of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid. The results showed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further preclinical development. The high lipophilicity imparted by the fluorine substituent enhances its ability to cross biological membranes, while the carboxylic acid group ensures sufficient water solubility for systemic administration.

The synthetic route to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid involves several key steps. Initially, the fluorene scaffold is functionalized with the Fmoc group using standard protecting group chemistry. Subsequently, the phenyl ring is introduced through a coupling reaction with an appropriately substituted aryl halide. Finally, the carboxylic acid functionality is introduced via a carboxylation step. This multi-step synthesis allows for precise control over the final structure and can be readily adapted to produce analogs with varying substituents.

In conclusion, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-2-iodophenyl)acetic acid (CAS No. 2137458-71-8) represents a promising molecule with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation as a lead compound in drug discovery efforts targeting protein-protein interactions and other therapeutic areas.

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